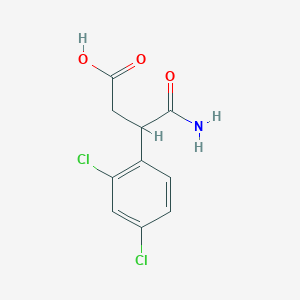

4-Amino-3-(2,4-dichlorophenyl)-4-oxobutanoic acid

説明

4-Amino-3-(2,4-dichlorophenyl)-4-oxobutanoic acid is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a dichlorophenyl group, and a butanoic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2,4-dichlorophenyl)-4-oxobutanoic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

化学反応の分析

Condensation Reactions with Hydrazines

The oxobutanoic acid group in structurally similar compounds (e.g., 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid) undergoes condensation with hydrazines to form heterocyclic derivatives . For 4-Amino-3-(2,4-dichlorophenyl)-4-oxobutanoic acid, this reactivity suggests:

-

Reaction with phenylhydrazine : Forms hydrazono derivatives (e.g., 4-phenylhydrazono-2-(4-antipyrinyl)butanoic acid) under ethanol at room temperature .

-

Reaction with hydrazine hydrate : Generates dihydropyridazinones (e.g., 4,5-dihydropyridazin-3(2H)-one derivatives) under boiling butanol conditions .

Mechanism : The carbonyl group participates in nucleophilic attack by hydrazine, followed by cyclization to form the heterocycle .

Oxidation and Reduction Reactions

The amino group and carbonyl moieties are susceptible to redox transformations:

-

Oxidation : The amino group (-NH₂) can be oxidized to nitro (-NO₂) or hydroxylamine (-NHOH) derivatives using agents like potassium permanganate (KMnO₄).

-

Reduction : The ketone group (C=O) may reduce to secondary alcohols (C-OH) via reagents such as sodium borohydride (NaBH₄).

Conditions :

-

Oxidation : Acidic or basic conditions (e.g., H₂SO₄, KOH).

-

Reduction : Mild reducing agents (e.g., NaBH₄, LiAlH₄).

Nucleophilic Substitution at the Dichlorophenyl Group

The 2,4-dichlorophenyl substituent can undergo substitution reactions:

-

Aromatic substitution : The electron-withdrawing chlorine atoms direct nucleophilic attack to para positions.

-

Replacement of chlorine : Potential substitution with oxygen nucleophiles (e.g., -OH, -O⁻) under alkaline conditions.

Example : Reaction with hydroxide ions (OH⁻) could form hydroxy-substituted derivatives.

Hydrolysis and Acid-Base Reactions

The carboxylic acid (-COOH) group engages in:

-

Esterification : Conversion to esters (e.g., methyl esters) using alcohols and acid catalysts (e.g., H₂SO₄).

-

Amidation : Reaction with amines to form amides.

Mechanism : Proton transfer and nucleophilic attack facilitate these transformations .

Molecular Docking and Biochemical Interactions

The compound’s structural features enable interactions with biological targets:

-

Dichlorophenyl group : Engages with hydrophobic pockets in enzymes or receptors.

-

Amino group : Forms hydrogen bonds with polar residues.

-

Oxobutanoic acid : Participates in charge-based interactions .

Example : Docking studies suggest affinity for kinases or inflammatory mediators, though specific targets require experimental validation .

Reaction Comparison Table

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Condensation (hydrazines) | Phenylhydrazine, ethanol, RT | Hydrazono derivatives |

| Hydrazine hydrate, boiling butanol | Dihydropyridazinones | |

| Oxidation | KMnO₄, acidic/basic conditions | Nitro or hydroxylamine derivatives |

| Reduction | NaBH₄, LiAlH₄, mild conditions | Secondary alcohols |

| Nucleophilic substitution | OH⁻, alkaline conditions | Hydroxy-substituted derivatives |

| Hydrolysis/Amidation | Alcohols, H₂SO₄; amines, coupling agents | Esters or amides |

Key Structural and Functional Insights

-

Reactivity Drivers : The dichlorophenyl group enhances lipophilicity and electronic effects, while the amino and carbonyl groups provide nucleophilic/electrophilic sites.

-

Biochemical Potential : The compound’s design suggests applications in drug discovery, particularly for anti-inflammatory or kinase-targeted therapies .

科学的研究の応用

Neurodegenerative Diseases

Research indicates that 4-Amino-3-(2,4-dichlorophenyl)-4-oxobutanoic acid acts as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in the metabolism of kynurenine. Inhibition of this enzyme is believed to have therapeutic potential in treating neurodegenerative conditions such as:

A patent has outlined its use in preventing or treating these diseases by modulating neuroinflammatory pathways and promoting neuronal health.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation through various mechanisms:

- Inhibition of Inflammatory Pathways : Studies suggest that it can modulate the NF-κB signaling pathway, which plays a critical role in inflammatory responses.

- Analgesic Properties : Preliminary studies indicate that it may exhibit pain-relieving effects, making it a candidate for pain management therapies .

Case Studies

Several case studies have been documented to explore the efficacy and mechanisms of action of this compound:

Study 1: Neuroprotective Effects

In vitro studies demonstrated that the compound significantly reduced markers of oxidative stress in neuronal cell lines exposed to neurotoxic agents. This suggests its potential as a neuroprotective agent against neurodegeneration.

Study 2: In Vivo Anti-inflammatory Model

Animal models treated with this compound exhibited reduced edema and inflammatory markers following induced inflammation. The results support its application in treating inflammatory diseases such as arthritis .

作用機序

The mechanism of action of 4-Amino-3-(2,4-dichlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The overall effect of the compound depends on the specific biological pathway it targets.

類似化合物との比較

Similar Compounds

4-Amino-3-(2,4-dichlorophenyl)pyrazole: Shares the dichlorophenyl group but has a pyrazole ring instead of a butanoic acid moiety.

4-Amino-3-(2,4-dichlorophenyl)-4-hydroxybutanoic acid: A reduced form of the original compound with a hydroxyl group instead of a carbonyl group.

Uniqueness

4-Amino-3-(2,4-dichlorophenyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

生物活性

4-Amino-3-(2,4-dichlorophenyl)-4-oxobutanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is characterized by the following structural features:

- Amino Group : Contributes to hydrogen bonding with enzymes.

- Dichlorophenyl Group : Provides hydrophobic interactions with protein targets.

- Oxobutanoic Acid Moiety : Impacts the compound's stability and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.

- Receptor Binding : The dichlorophenyl group interacts with hydrophobic pockets in proteins, influencing their function.

Biological Activities

The compound has been studied for various biological activities, including:

1. Anti-inflammatory Activity

Research indicates that this compound may exhibit anti-inflammatory properties. It has been investigated for its potential to inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

2. Anticancer Properties

Studies suggest that this compound may possess anticancer activity. It has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

3. Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. It has been examined as a potential treatment for neurodegenerative diseases by acting as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in the metabolism of neuroactive compounds .

Research Findings and Case Studies

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that allow for the formation of various derivatives. These derivatives are being explored for enhanced biological activities or improved pharmacokinetic properties.

特性

IUPAC Name |

4-amino-3-(2,4-dichlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c11-5-1-2-6(8(12)3-5)7(10(13)16)4-9(14)15/h1-3,7H,4H2,(H2,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGNTJQZTUVCKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520394-17-5 | |

| Record name | 3-carbamoyl-3-(2,4-dichlorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。